
4-氯-2,6-二硝基甲苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-dinitrotoluene is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of toluene, where two nitro groups and one chlorine atom are substituted on the benzene ring. This compound is known for its applications in the production of dyes, explosives, and as an intermediate in organic synthesis.
科学研究应用
4-Chloro-2,6-dinitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Research on its biological activity and potential use in drug development.
Medicine: Investigated for its potential use in the synthesis of medicinal compounds.
Industry: Utilized in the production of explosives and as a precursor for other chemical compounds.
作用机制
Target of Action
4-Chloro-2,6-dinitrotoluene is a chemical compound that primarily targets the nitration process in chemical reactions . It is an important intermediate in the production of other compounds, such as tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists .
Mode of Action
The compound interacts with its targets through a process known as nitration. Nitration is a fundamental chemical reaction where a nitro group is added to a molecule. In the case of 4-Chloro-2,6-dinitrotoluene, it can be produced simultaneously with 2,4-dinitrotoluene through the nitration of o-nitrotoluene . The reaction rate increases with the mass fraction of H2SO4, but decreases when the H2SO4 mass fraction reaches a certain value .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2,6-dinitrotoluene involve the nitration of aromatic compounds. The compound plays a role in the nitration of o-nitrotoluene, which can produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously . This reaction is also a common side-reaction in the process of toluene mononitration . The pathways for 2,4-dinitrotoluene and nitrobenzene provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Pharmacokinetics
The compound’s molecular weight of 217567 suggests that it may have significant bioavailability
Result of Action
The result of the action of 4-Chloro-2,6-dinitrotoluene is the production of other compounds through nitration. For example, it is the starting reagent for the synthesis of tricyclic indole-2-carboxylic acids . These acids are potential NMDA-glycine antagonists, which could have significant implications in neuroscience and pharmacology .
Action Environment
The action of 4-Chloro-2,6-dinitrotoluene is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the observed reaction rate of the nitration process will increase with increasing H2SO4 mass fraction . When the h2so4 mass fraction increases to a certain value, the observed reaction rate decreases . This suggests that the compound’s action, efficacy, and stability are sensitive to changes in its environment.
生化分析
Biochemical Properties
4-Chloro-2,6-dinitrotoluene is known to interact with certain enzymes and proteins. For instance, it is the starting reagent for the synthesis of tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists . This suggests that 4-Chloro-2,6-dinitrotoluene may interact with enzymes involved in the synthesis of these compounds.
Cellular Effects
Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene have been shown to affect the nervous system and the blood when exposed to high levels
Molecular Mechanism
It is known that the compound can be used in the synthesis of tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists . This suggests that 4-Chloro-2,6-dinitrotoluene may exert its effects through interactions with these biomolecules.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-2,6-dinitrotoluene in laboratory settings are not well-documented. Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene have been studied extensively. For example, 2,4-dinitrotoluene has been shown to have neurotoxic and hematologic effects .
Dosage Effects in Animal Models
The effects of 2,4-dinitrotoluene and 2,6-dinitrotoluene, compounds related to 4-Chloro-2,6-dinitrotoluene, have been studied in animal models. For instance, a study in dogs found a lowest-observed-adverse-effect level (LOAEL) of 1.5 mg/kg/day and a no-observed-adverse-effect level (NOAEL) of 0.2 mg/kg/day .
Metabolic Pathways
Studies on related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene suggest that these compounds are metabolized through a series of two-electron transfers, yielding nitroso, hydroxylamine, and amino derivatives of the original molecule .
Transport and Distribution
Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene are known to be semivolatile organic compounds (SVOCs) with very similar physical characteristics .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrotoluene can be synthesized through the nitration of 4-chlorotoluene. The process involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.
Industrial Production Methods: In industrial settings, the nitration process is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The nitrating mixture is added slowly to the 4-chlorotoluene under controlled conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.
Types of Reactions:
Reduction: 4-Chloro-2,6-dinitrotoluene can undergo reduction reactions to form 4-chloro-2,6-diaminotoluene. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro groups in 4-Chloro-2,6-dinitrotoluene can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can replace a nitro group with a methoxy group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Major Products:
Reduction: 4-Chloro-2,6-diaminotoluene.
Substitution: 4-Chloro-2-methoxy-6-nitrotoluene.
相似化合物的比较
- 2,4-Dinitrotoluene
- 2,6-Dinitrotoluene
- 4-Chloro-2-nitrotoluene
These compounds are used in similar applications but may have different reactivity and properties due to their structural differences.
属性
IUPAC Name |
5-chloro-2-methyl-1,3-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPIENQOWOJEBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
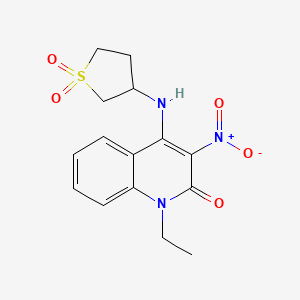
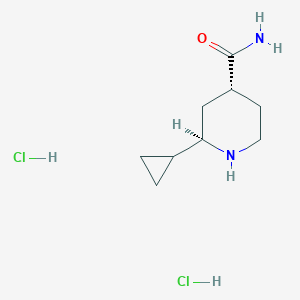
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2416660.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)
![N-(2-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416666.png)

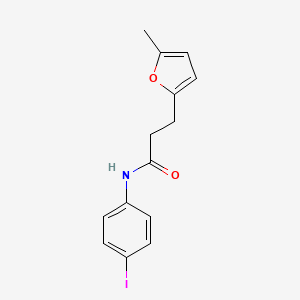
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)
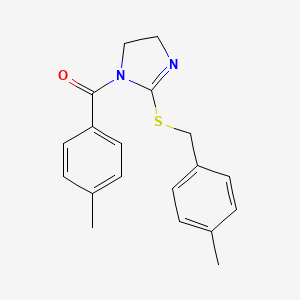
![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)


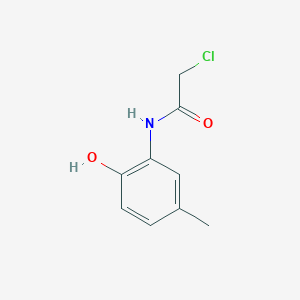
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)
